molecular formula C19H17N5O2 B7544071 N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide

Cat. No. B7544071
M. Wt: 347.4 g/mol
InChI Key: GAMZLSNEDSMUFK-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide is a chemical compound that has been extensively studied for its potential in scientific research. It is a benzimidazole-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as phosphodiesterases, histone deacetylases, and carbonic anhydrases. It has also been reported to modulate the activity of various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to reduce inflammation and oxidative stress in various animal models. Additionally, it has been reported to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide in lab experiments is its high purity and stability. It can be easily synthesized using various methods and is readily available. However, one of the limitations of using this compound in lab experiments is its high cost.

Future Directions

There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide. One of the future directions is to study its potential in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another future direction is to study its potential in combination therapy with other anti-cancer drugs. Furthermore, it is important to elucidate the exact mechanism of action of this compound to understand its potential in various scientific research applications.
Conclusion:
In conclusion, N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide is a benzimidazole-based molecule that has been extensively studied for its potential in scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been reported to act as an inhibitor of various enzymes and modulate the activity of various signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide has been reported using different methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide has been studied for its potential in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-10-17(22-18(25)13-6-5-7-14(11-13)26-2)24(23-12)19-20-15-8-3-4-9-16(15)21-19/h3-11H,1-2H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMZLSNEDSMUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide

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